molecular formula C21H40O4 B1232621 1,3-dihydroxypropan-2-yl oleate

1,3-dihydroxypropan-2-yl oleate

Cat. No.: B1232621
M. Wt: 356.5 g/mol
InChI Key: UPWGQKDVAURUGE-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydroxypropan-2-yl oleate, also known as 2-Oleoylglycerol, is a monoacylglycerol where the acyl group is derived from oleic acid. It is a glycerolipid that contains a glycerol backbone esterified with oleic acid at the second position. This compound is of significant interest due to its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydroxypropan-2-yl oleate can be synthesized through enzymatic reactions. One common method involves the use of lipase from Rhizopus oryzae in the presence of ethanol and water in n-heptane at 37°C for 6 hours. This reaction is regioselective and yields the desired product . Another method uses Novozym 435 and ethanol at 25°C for 4 hours .

Industrial Production Methods

Industrial production of this compound typically involves similar enzymatic processes but on a larger scale. The use of biocatalysts like lipases ensures high specificity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxypropan-2-yl oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-dihydroxypropan-2-yl oleate involves its interaction with cellular membranes and enzymes. It acts as a substrate for various lipases and can modulate the activity of these enzymes. The compound also plays a role in lipid metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydroxypropan-2-yl oleate is unique due to its specific regioselective synthesis and its role in various biological processes. Its ability to act as an emulsifier and its involvement in lipid signaling pathways make it distinct from other similar compounds .

Properties

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl (E)-octadec-9-enoate

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+

InChI Key

UPWGQKDVAURUGE-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC(CO)CO

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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